1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

Übersicht

Beschreibung

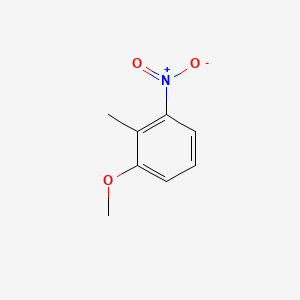

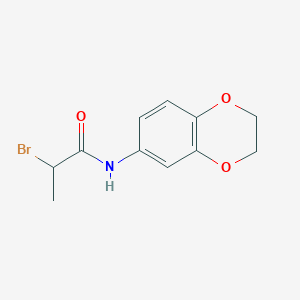

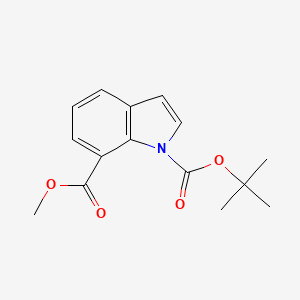

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate is a chemical compound with the molecular formula C15H17NO4 . It has a molecular weight of 275.3 g/mol . The compound is a solid at room temperature .

Molecular Structure Analysis

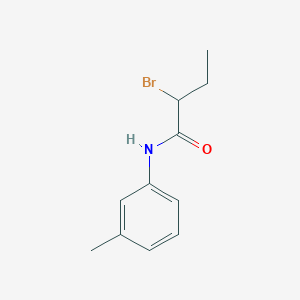

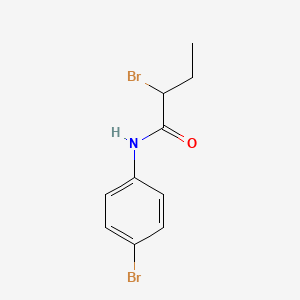

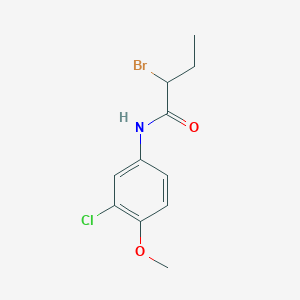

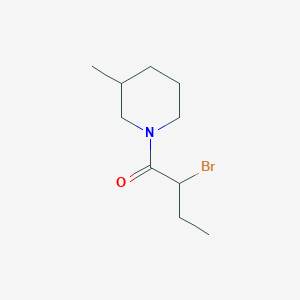

The InChI code for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate is 1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-9H,1-4H3 . The compound’s structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Physical And Chemical Properties Analysis

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate is a solid at room temperature . It has a molecular weight of 275.30 g/mol . The compound has a topological polar surface area of 57.5 Ų and a complexity of 388 . It has no hydrogen bond donors and four hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Role in Synthesis of Alkaloids

Indole derivatives, such as “1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate”, play a significant role in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are commonly found in plants and have a variety of pharmacological effects.

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They have shown promising results in inhibiting the growth of cancer cells and inducing apoptosis.

Antimicrobial Applications

Indole derivatives have also been used in the treatment of various microbial infections . They have shown antimicrobial activity against a range of bacteria and fungi, making them useful in the development of new antimicrobial drugs.

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders.

Role in Organic Synthesis

“1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate” can be used as a building block in organic synthesis . It can be used to synthesize more complex molecules, which can have various applications in different fields of science and technology.

Precursor to Biologically Active Natural Products

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have shown various biological activities, including anticancer, anti-inflammatory, and antiviral activities.

Role in Drug Discovery

Indole derivatives are one of the most commonly used nitrogen heterocycles in medicines . They have a wide spectrum of application in drug discovery, spanning from the dye industry, materials science, fragrances to agriculture.

Functionalization Reactions

Indole derivatives have been used in various functionalization reactions . These reactions can be used to modify the structure of the indole derivative, allowing for the synthesis of a wide range of different compounds with varying properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .

Zukünftige Richtungen

While specific future directions for research on 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate are not available, indole derivatives are a focus of ongoing research due to their prevalence in biologically active compounds. They are often used in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Wirkmechanismus

Target of Action

Indole derivatives, in general, play a significant role in cell biology and are known to interact with various biological targets .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are prevalent in many natural products and drugs, suggesting they may influence a wide range of biochemical pathways .

Result of Action

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 7-O-methyl indole-1,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIINZZVXMUCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649568 | |

| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

CAS RN |

917562-23-3 | |

| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.